molecular formula C8H12Cl2N2 B15147477 1-(3-Chlorophenethyl)hydrazine hydrochloride CAS No. 41074-41-3

1-(3-Chlorophenethyl)hydrazine hydrochloride

Cat. No.: B15147477
CAS No.: 41074-41-3
M. Wt: 207.10 g/mol
InChI Key: KVRVJGIYTXRCEK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenethyl)hydrazine hydrochloride is a hydrazine derivative supplied For Research Use Only. It is not for diagnostic or therapeutic applications. Hydrazine compounds are versatile building blocks in organic synthesis, particularly for constructing nitrogen-containing heterocycles . Specifically, they are key precursors in the synthesis of pyrazole and pyrazoline scaffolds, which are privileged structures in medicinal chemistry due to their diverse pharmacological profiles . Research into such heterocyclic compounds has led to substances with a range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The mechanism of action for these final compounds varies widely, but it often involves targeted inhibition of enzymes like monoamine oxidases or interactions with various cellular receptors . The chlorophenethyl moiety on this hydrazine reagent may influence the electronic properties and lipophilicity of the synthesized molecules, potentially enhancing their binding affinity or bioavailability. This makes this compound a valuable reagent for researchers in drug discovery and the development of new agrochemicals or materials. Proper storage conditions are recommended to be 2-8°C in a sealed container . Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

41074-41-3

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

2-(3-chlorophenyl)ethylhydrazine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c9-8-3-1-2-7(6-8)4-5-11-10;/h1-3,6,11H,4-5,10H2;1H

InChI Key

KVRVJGIYTXRCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenethyl)hydrazine hydrochloride can be synthesized through several methods. One common route involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds as follows:

    Step 1: 3-chlorobenzaldehyde is reacted with hydrazine hydrate in an acidic medium to form 1-(3-chlorophenethyl)hydrazine.

    Step 2: The resulting 1-(3-chlorophenethyl)hydrazine is then treated with hydrochloric acid to obtain this compound.

The reaction conditions typically involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines. Substitution reactions can result in various substituted phenethylhydrazine derivatives.

Scientific Research Applications

1-(3-Chlorophenethyl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The chlorine atom on the phenyl ring may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects: Chlorine vs. Fluorine

3-Chlorophenylhydrazine Hydrochloride () and 3-fluorophenylhydrazine hydrochloride () differ in their halogen substituents.

  • Electronic Effects : The chlorine atom (σp = 0.23) is less electronegative than fluorine (σp = 0.06), leading to weaker electron-withdrawing effects. This impacts reaction kinetics; for example, chlorine may slow cyclization reactions compared to fluorine .
  • Synthesis Yields : In pyrazole synthesis, 3-fluorophenylhydrazine hydrochloride derivatives (e.g., compound 5d ) achieved 73% yield, while chloro-substituted analogs showed comparable efficiency (60–73%) under similar conditions .
  • Biological Activity : Fluorinated derivatives often exhibit enhanced metabolic stability and bioavailability due to fluorine’s small size and high electronegativity, making them preferred in drug design .
Table 1: Substituent Comparison
Property 3-Chlorophenyl Derivative 3-Fluorophenyl Derivative
σp (Hammett Constant) 0.23 0.06
Pyrazole Synthesis Yield 60–73% 73%
Metabolic Stability Moderate High

Positional Isomerism: Meta vs. Para Substitution

The position of substituents significantly affects reactivity and applications:

  • 3-Chlorophenylhydrazine Hydrochloride (meta-Cl): Used in the synthesis of hydrazone derivatives like 1b , yielding 60% under mild conditions . The meta position reduces steric hindrance, facilitating reactions with bulky ketones.
  • 4-Chlorophenylhydrazine Hydrochloride: Not directly referenced in evidence, but analogous para-substituted compounds (e.g., 5f with 4-methoxyphenyl) show lower yields (60%) due to steric and electronic challenges .

Structural Analogues: Hydrazine vs. Benzyl Hydrazine Derivatives

  • 1-(3-Chlorophenethyl)hydrazine Hydrochloride : The phenethyl backbone enhances lipophilicity compared to simpler arylhydrazines, influencing membrane permeability in biological systems.
  • Procarbazine Hydrochloride (): A benzyl hydrazine derivative with a p-isopropylcarbamoyl group. Its anti-cancer activity arises from metabolic release of alkylating agents, a mechanism distinct from meta-Cl derivatives, which lack such functional groups.
  • 1-Benzyl-1-phenylhydrazine Hydrochloride (): The benzyl group introduces additional aromaticity, altering π-π stacking interactions in receptor binding compared to phenethyl analogs.
Table 2: Structural and Functional Comparisons
Compound Key Feature Application
1-(3-Chlorophenethyl)hydrazine HCl Phenethyl backbone Heterocyclic synthesis
Procarbazine HCl Benzyl + carbamoyl group Hodgkin’s lymphoma treatment
3-Fluorophenylhydrazine HCl Fluorine substituent Drug precursor

Reaction Efficiency and Byproduct Formation

  • Cyclization Challenges : highlights that chloro-substituted hydrazines (e.g., 1-(4-methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine hydrochloride) occasionally fail to cyclize into indoles due to steric or electronic mismatches. In contrast, fluorine’s smaller size improves cyclization success rates .
  • Regioisomer Formation: Cyclocondensation of hydrazine hydrochlorides with enaminones (e.g., ) produces regioisomers (e.g., 12a–h vs. 13d–h). Chloro substituents may favor one isomer over another due to electronic directing effects .

Biological Activity

1-(3-Chlorophenethyl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

This compound, with the chemical formula C9H11ClN2·HCl, is a substituted hydrazine derivative. Its structure features a chlorophenyl group which is integral to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating zones of inhibition ranging from 19 to 27 mm against specific pathogens .

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli22
Pseudomonas aeruginosa19

This table summarizes the antibacterial efficacy of the compound against selected strains, indicating a promising potential for therapeutic applications.

Antitubercular Activity

In addition to its antibacterial properties, this compound has been investigated for its antitubercular activity . A series of hydrazides derived from amino acids, including those with a chlorophenyl substitution, showed enhanced activity against drug-resistant Mycobacterium tuberculosis (Mtb). Specifically, compounds containing the 3-chlorophenyl group demonstrated selectivity towards isoniazid-resistant strains , with minimum inhibitory concentrations (MIC) reported below 10 µM .

Table 2: Antitubercular Activity of Chlorophenyl Hydrazides

CompoundMIC (µM)Activity Against Mtb Strain
3-Chlorophenyl Ala Hydrazide<10Isoniazid-resistant Mtb
3-Chlorophenyl Met Hydrazide<10Isoniazid-resistant Mtb
Control Compound>50Wild-type Mtb

This table illustrates the comparative efficacy of various hydrazides, emphasizing the potential of chlorophenyl derivatives in treating resistant tuberculosis strains.

The proposed mechanism by which this compound exerts its biological effects involves targeting the electron transport chain (ETC) in mycobacteria. This disruption leads to impaired energy production and increased susceptibility to oxidative stress . The specificity towards resistant strains suggests that these compounds may exploit unique metabolic pathways in drug-resistant bacteria.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of hydrazine derivatives:

  • Study on Antimicrobial Efficacy : A recent investigation into the structure-activity relationship (SAR) of various hydrazine derivatives revealed that modifications at the phenyl ring significantly influenced antibacterial potency. The presence of electron-withdrawing groups like chlorine enhanced activity against both gram-positive and gram-negative bacteria .
  • Antitubercular Research : Another study focused on novel hydrazides indicated that those with a chlorophenyl moiety exhibited superior activity against multidrug-resistant strains of Mtb compared to their non-substituted counterparts. This finding underscores the importance of functional group positioning in optimizing drug efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chlorophenethyl)hydrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions between hydrazine hydrochloride derivatives and carbonyl-containing substrates (e.g., ketones or aldehydes). For example, refluxing 3-chlorophenylhydrazine hydrochloride with a substituted benzylideneacetone in ethanol for 6–8 hours yields hydrazine derivatives . Key factors affecting yield include:

  • Reagent stoichiometry : Excess hydrazine derivatives (1.2–1.5 eq) improve conversion .
  • Solvent choice : Polar solvents like ethanol enhance solubility and reaction homogeneity .
  • Temperature control : Prolonged reflux (≥6 hours) ensures complete cyclization .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the hydrazine (-NH-NH2) and 3-chlorophenethyl moieties via characteristic proton shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • HPLC-MS : Quantify purity (>97%) and detect impurities using reverse-phase columns with acetonitrile/water gradients .
  • Elemental analysis : Validate molecular formula (e.g., C8H10Cl2N2) with <0.3% deviation .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or dermal contact, as hydrazine derivatives are potential mutagens .
  • Disposal : Neutralize with dilute HCl before incineration to minimize environmental hazards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Catalyst screening : Test transition metals (e.g., CuI) to accelerate cyclization, as seen in analogous pyrazoloquinazoline syntheses .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 8 hours to 30 minutes) while maintaining >90% yield .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to modulate electronic properties and biological activity .

Q. What experimental strategies resolve contradictions in thermal stability data for hydrazine hydrochloride derivatives?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres to identify moisture sensitivity .
  • Differential scanning calorimetry (DSC) : Detect polymorphic transitions or hydrate formation, which may explain discrepancies in reported melting points (e.g., 193°C vs. 185°C) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC to assess hygroscopicity impacts .

Q. How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., NH2 group) .
  • Molecular docking : Simulate interactions with biological targets (e.g., aminopeptidase N) to prioritize derivatives for synthesis .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic centers in the 3-chlorophenethyl moiety .

Data Contradiction and Validation

Q. How should researchers validate conflicting biological activity data for hydrazine derivatives in anticancer assays?

  • Methodological Answer :

  • Dose-response standardization : Use IC50 values normalized to cell viability assays (e.g., MTT) across ≥3 independent replicates .
  • Mechanistic studies : Compare apoptosis induction (via flow cytometry) and cell cycle arrest (via Western blot for p21/p53) to confirm mode of action .
  • Control compounds : Include reference agents (e.g., cisplatin) to calibrate assay sensitivity and validate experimental conditions .

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